N-cyclopropyl-2-[4-[2-(2-oxo-1,3-dihydroindol-6-yl)acetyl]piperazin-1-yl]propanamide
Description
N-cyclopropyl-2-[4-[2-(2-oxo-1,3-dihydroindol-6-yl)acetyl]piperazin-1-yl]propanamide is a complex organic compound that features a cyclopropyl group, an indole moiety, and a piperazine ring
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[2-(2-oxo-1,3-dihydroindol-6-yl)acetyl]piperazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-13(20(27)21-16-4-5-16)23-6-8-24(9-7-23)19(26)11-14-2-3-15-12-18(25)22-17(15)10-14/h2-3,10,13,16H,4-9,11-12H2,1H3,(H,21,27)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCOSQMOXKIFSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N2CCN(CC2)C(=O)CC3=CC4=C(CC(=O)N4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-[2-(2-oxo-1,3-dihydroindol-6-yl)acetyl]piperazin-1-yl]propanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Piperazine Ring Formation: The piperazine ring can be synthesized through the reaction of diethylenetriamine with appropriate alkylating agents.
Final Coupling: The final step involves coupling the indole moiety with the piperazine ring and the cyclopropyl group under suitable conditions, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[4-[2-(2-oxo-1,3-dihydroindol-6-yl)acetyl]piperazin-1-yl]propanamide can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the indole moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
N-cyclopropyl-2-[4-[2-(2-oxo-1,3-dihydroindol-6-yl)acetyl]piperazin-1-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound can be used to study the biological activity of indole derivatives and their interactions with biological targets.
Pharmaceutical Research: It can be used in the development of new pharmaceutical formulations and drug delivery systems.
Chemical Biology: The compound can be used as a probe to study the mechanisms of action of indole-based drugs.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-[2-(2-oxo-1,3-dihydroindol-6-yl)acetyl]piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-[4-[2-(2-oxo-1,3-dihydroindol-6-yl)acetyl]piperazin-1-yl]acetamide
- N-cyclopropyl-2-[4-[2-(2-oxo-1,3-dihydroindol-6-yl)acetyl]piperazin-1-yl]butanamide
Uniqueness
N-cyclopropyl-2-[4-[2-(2-oxo-1,3-dihydroindol-6-yl)acetyl]piperazin-1-yl]propanamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence the compound’s biological activity and its interactions with molecular targets, making it a valuable compound for drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
